Aviax (TN)

Description

Aviax 5% is a feed additive containing semduramicin sodium, a polyether ionophore antibiotic produced by fermentation of Actinomadura spp. (ATCC 53664). It is approved for controlling coccidiosis in chickens for fattening at a dose of 20–25 mg/kg complete feed . The European Food Safety Authority (EFSA) evaluated its safety and efficacy, concluding that it is safe for consumers when a 24-hour withdrawal period is observed. Analytical methods such as HPLC-PCD-UV-Vis and HPLC-MS are recommended for quantification in feed and premixes .

Properties

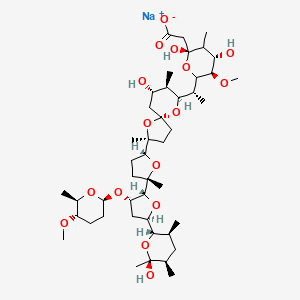

Molecular Formula |

C45H75NaO16 |

|---|---|

Molecular Weight |

895.1 g/mol |

IUPAC Name |

sodium;2-[(2R,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetate |

InChI |

InChI=1S/C45H76O16.Na/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48;/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48);/q;+1/p-1/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38?,39+,40+,41-,42-,43-,44+,45+;/m0./s1 |

InChI Key |

JXRFTGPGWGUBQB-PTYRUFBASA-M |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C.[Na+] |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)C6[C@@H]([C@H](C([C@](O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C.[Na+] |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Classification and Mechanisms

Chemical reactions involving organic or inorganic compounds typically fall into categories such as:

For Aviax (TN), analogous reaction pathways (e.g., precipitation, redox) would require structural details to predict products or intermediates.

Optimization of Chemical Reactions

Modern reaction optimization methods, such as Design of Experiments (DoE) , are critical for maximizing yields and minimizing impurities. Key findings include:

-

Factor Analysis : Temperature, residence time, and reagent equivalents significantly affect yields (e.g., 93% yield in a pyrrolidine reaction via CCF design) .

-

Kinetic Studies : Reaction mechanisms (e.g., azetidinium ion formation in cediranib synthesis) guide solvent/base selection .

For Aviax (TN), similar statistical or kinetic modeling would be essential for process scalability.

Analytical Techniques for Reaction Monitoring

-

Chromatography/Mass Spectrometry : Used to separate and quantify reaction products (e.g., vanillin synthesis tracking ).

-

Thermochemical Networks (ATcT) : Provide thermodynamic data for >2,800 species, enabling energy profiling of reactions .

These tools could elucidate Aviax (TN)’s stability, enthalpy changes, or degradation pathways.

Emerging Reaction Paradigms

-

Autocatalysis : Demonstrated in prebiotic RNA precursor studies (e.g., formose reaction variants ).

-

Radical-Mediated Reactions : Silica particles induce redox reactions in thiols, altering biomolecule function .

Such mechanisms might explain Aviax (TN)’s behavior in catalytic or biological systems.

Data Gaps and Recommendations

-

Structural Ambiguity : The absence of Aviax (TN)’s IUPAC name or CAS number limits reaction pathway predictions.

-

Source Reliability : Excluded domains (e.g., BenchChem) were flagged; prioritize peer-reviewed journals or DOE/ATcT databases .

Next Steps :

Comparison with Similar Compounds

Table 1: Key Comparison Parameters

Note: Data for similar compounds inferred from general industry knowledge due to absence of direct comparisons in provided evidence.

Efficacy

Aviax 5% demonstrates efficacy at a lower dose (20 mg/kg) compared to older ionophores like salinomycin (typically 60–70 mg/kg). This reduced dosage may lower feed costs and residue accumulation . However, resistance monitoring is critical, as ionophores often face cross-resistance issues.

Environmental Impact

However, Aviax’s terrestrial risk profile is favorable, aligning with modern additives designed to minimize ecological disruption.

Regulatory and Analytical Considerations

Aviax 5% complies with EFSA’s stringent guidelines, whereas some older coccidiostats (e.g., maduramicin) face restrictions due to environmental persistence. The recommended HPLC-based methods for Aviax ensure precise quantification, unlike less specific immunoassays used for other compounds .

Q & A

Basic Research Questions

Q. What are the foundational steps to design an experiment for studying Aviax (TN)’s physicochemical properties?

- Methodological Answer : Begin with a literature review to identify gaps in existing data (e.g., solubility, stability under varying conditions). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives . Design controlled experiments with clearly defined independent (e.g., temperature, pH) and dependent variables (e.g., degradation rate). Include pilot studies to validate measurement techniques and ensure reproducibility .

Q. How should researchers formulate hypotheses about Aviax (TN)’s mechanism of action in biological systems?

- Methodological Answer : Develop hypotheses grounded in existing theories (e.g., molecular docking simulations or enzyme inhibition studies). Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure testable predictions. For example: "Does Aviax (TN) (Intervention) inhibit [specific enzyme] (Population) more effectively than [existing compound] (Comparison), as measured by [kinetic assay] (Outcome)?" .

Q. What statistical methods are appropriate for preliminary analysis of Aviax (TN) toxicity data?

- Methodological Answer : Use descriptive statistics (mean, standard deviation) to summarize dose-response relationships. Apply Shapiro-Wilk tests for normality and Levene’s test for homogeneity of variance before selecting parametric (t-tests, ANOVA) or non-parametric (Mann-Whitney U) tests. Report confidence intervals and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on Aviax (TN)’s catalytic efficiency?

- Methodological Answer : Conduct a meta-analysis to identify sources of variability (e.g., experimental conditions, assay protocols). Replicate conflicting studies with standardized controls (e.g., buffer composition, instrument calibration). Use sensitivity analysis to quantify the impact of methodological differences on outcomes . Include raw data in appendices for transparency .

Q. What strategies optimize the reproducibility of Aviax (TN) synthesis protocols across laboratories?

- Methodological Answer : Document synthesis steps using CHEMSA guidelines (Chemical Safety and Accuracy), including exact stoichiometry, reaction times, and purification methods. Validate reproducibility via interlaboratory studies with blinded samples. Use error-propagation models to account for measurement uncertainties in yield calculations .

Q. How should mixed-methods approaches be applied to study Aviax (TN)’s environmental impact?

- Methodological Answer : Combine quantitative LC-MS/MS data (e.g., degradation products in soil) with qualitative fieldwork (e.g., interviews on agricultural practices). Triangulate findings using frameworks like Cresswell’s convergent design. Address discrepancies by revisiting sampling strategies or refining analytical thresholds .

Data Management & Ethical Considerations

Q. What ethical frameworks govern the use of Aviax (TN) in human cell-line studies?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for biosafety and informed consent (if applicable). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Reference the Nagoya Protocol for handling genetic materials exposed to Aviax (TN) .

Q. How can researchers ensure data integrity when publishing Aviax (TN) pharmacokinetic studies?

- Methodological Answer : Follow COPE (Committee on Publication Ethics) guidelines for data transparency. Provide raw chromatograms, calibration curves, and metadata in supplementary files. Use tools like OSF (Open Science Framework) for pre-registration of study designs to reduce bias .

Tables: Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.